Cas no 2227647-00-7 ((2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol)

(2R)-2-アミノ-2-(3-ブロモ-2,4-ジフルオロフェニル)エタン-1-オールは、光学活性な芳香族アミノアルコール化合物です。3位の臭素と2,4位のフッ素置換基を有するフェニル基と、キラル中心を形成するアミノ基とヒドロキシル基が特徴的な分子構造を持ちます。この化合物は医薬品中間体としての応用可能性が高く、立体選択的な合成反応における構築ブロックとして有用です。特にブロモとジフルオロ基の電子効果により、求電子置換反応やカップリング反応への適性が期待されます。光学純度の高さと官能基の多様性から、創薬化学分野での利用価値が注目されています。

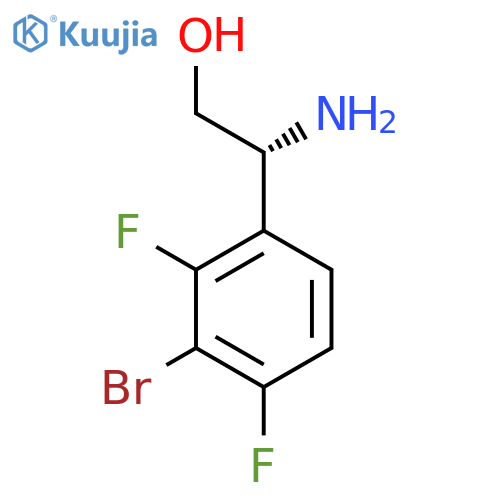

2227647-00-7 structure

商品名:(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol

- 2227647-00-7

- EN300-1934642

-

- インチ: 1S/C8H8BrF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1

- InChIKey: IVZVZFDQEZIBKE-LURJTMIESA-N

- ほほえんだ: BrC1=C(C=CC(=C1F)[C@H](CO)N)F

計算された属性

- せいみつぶんしりょう: 250.97573g/mol

- どういたいしつりょう: 250.97573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1934642-0.05g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 0.05g |

$1296.0 | 2023-09-17 | ||

| Enamine | EN300-1934642-10.0g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1934642-5g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 5g |

$4475.0 | 2023-09-17 | ||

| Enamine | EN300-1934642-10g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 10g |

$6635.0 | 2023-09-17 | ||

| Enamine | EN300-1934642-0.25g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1934642-0.5g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 0.5g |

$1482.0 | 2023-09-17 | ||

| Enamine | EN300-1934642-2.5g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 2.5g |

$3025.0 | 2023-09-17 | ||

| Enamine | EN300-1934642-1g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 1g |

$1543.0 | 2023-09-17 | ||

| Enamine | EN300-1934642-1.0g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1934642-5.0g |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol |

2227647-00-7 | 5g |

$4475.0 | 2023-06-02 |

(2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

2227647-00-7 ((2R)-2-amino-2-(3-bromo-2,4-difluorophenyl)ethan-1-ol) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量